CP-346086

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CP 346086 是一种强效且口服有效的微粒体甘油三酯转移蛋白抑制剂。 该化合物已被证明可以降低实验动物和人类的血浆胆固醇和甘油三酯 。 它主要用于治疗高脂血症和相关的心血管疾病。

准备方法

CP 346086 的合成涉及多个步骤,包括中间体化合物的制备及其在特定条件下的后续反应。 确切的合成路线和工业生产方法属于专有信息,并未公开详细披露。 据悉,该化合物是通过一系列化学反应合成的,这些反应涉及联苯结构的形成和三氟甲基的引入 。

化学反应分析

CP 346086 会发生各种化学反应,包括:

氧化: 该化合物在特定条件下可以被氧化形成不同的氧化产物。

还原: 还原反应可以修饰化合物中存在的官能团。

取代: 该化合物可以发生取代反应,其中一个官能团被另一个官能团取代。

这些反应中常用的试剂包括氧化剂,如高锰酸钾;还原剂,如硼氢化钠;以及各种用于取代反应的催化剂。 形成的主要产物取决于具体的反应条件和所用试剂 。

科学研究应用

Hyperlipidemia Treatment

CP-346086 has shown significant efficacy in reducing plasma triglycerides and cholesterol levels in both animal models and human clinical trials:

- Animal Studies : In rodent models, administration of this compound resulted in dose-dependent reductions in total cholesterol (up to 75%) and triglycerides (up to 62%) after a two-week treatment period at doses as low as 10 mg/kg/day. Notably, these reductions were accompanied by increases in hepatic and intestinal triglyceride levels when administered with food .

- Human Trials : In healthy volunteers, a single oral dose of this compound led to significant reductions in plasma triglycerides and VLDL cholesterol, with maximal reductions observed at doses of 100 mg. A two-week treatment regimen at 30 mg/day resulted in a 47% reduction in total cholesterol and a 72% reduction in LDL cholesterol compared to baseline values .

Potential for Cardiovascular Disease Management

Given its lipid-lowering effects, this compound may play a role in the prevention and management of cardiovascular diseases associated with dyslipidemia. The reduction of LDL cholesterol is particularly relevant, as elevated levels are a major risk factor for cardiovascular events .

Case Studies & Research Insights

- Inhibition Studies : Research has demonstrated that this compound effectively inhibits the secretion of apoB in various cell types, including hepatocytes derived from human induced pluripotent stem cells (iPSCs). These studies highlight its potential utility in screening for compounds that modulate lipid metabolism .

- Biochemical Assays : In vitro assays using COS cells have shown that this compound significantly decreases lipid secretion when added to the culture medium, validating its role as an MTP inhibitor .

- Long-term Effects : Longitudinal studies indicate that chronic administration of this compound not only lowers lipid levels but also influences liver metabolism by altering triglyceride accumulation patterns depending on dietary intake .

Data Summary

The following table summarizes key findings from various studies on the effects of this compound:

作用机制

CP 346086 通过抑制微粒体甘油三酯转移蛋白的活性发挥作用。 这种抑制导致从肝细胞中分泌的载脂蛋白 B 和甘油三酯减少。 该化合物特异性靶向微粒体甘油三酯转移蛋白,阻止其将甘油三酯转移到载脂蛋白 B,而载脂蛋白 B 对于极低密度脂蛋白和低密度脂蛋白的形成至关重要 。

相似化合物的比较

CP 346086 在其对微粒体甘油三酯转移蛋白的强效抑制方面是独特的。 类似的化合物包括:

洛伐他汀: 另一种用于治疗高脂血症的微粒体甘油三酯转移蛋白抑制剂。

米波美森: 一种反义寡核苷酸,靶向载脂蛋白 B 信使 RNA,减少载脂蛋白 B 和低密度脂蛋白的产生。

生物活性

CP-346086 is a potent inhibitor of microsomal triglyceride transfer protein (MTP), which plays a crucial role in lipid metabolism and the secretion of apolipoprotein B (apoB)-containing lipoproteins. This article explores the biological activity of this compound, focusing on its effects on lipid profiles, mechanisms of action, and relevant research findings.

This compound functions primarily by inhibiting MTP activity, which is essential for the transfer of triglycerides and phospholipids to apoB-containing lipoproteins in the liver and intestines. The inhibition leads to reduced secretion of very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL), thereby lowering plasma cholesterol levels.

- IC50 Values :

Effects on Lipid Profiles

Research indicates that this compound significantly lowers plasma triglycerides and cholesterol levels in both animal models and human subjects. The following table summarizes the effects observed in various studies:

Case Studies

-

Animal Model Studies :

- In a study involving rats, this compound administration resulted in significant reductions in plasma cholesterol and triglycerides, with the most pronounced effects observed at higher doses. The study also noted increased hepatic triglyceride levels when administered with food, suggesting a complex interaction between dietary intake and drug efficacy .

-

Human Trials :

- A clinical trial involving healthy volunteers demonstrated that oral administration of this compound led to dose-dependent reductions in plasma triglycerides and VLDL cholesterol, with significant effects noted at doses as low as 10 mg . After a two-week treatment period, patients exhibited notable improvements in lipid profiles without significant changes to HDL cholesterol levels.

Research Findings

This compound has been widely studied for its potential therapeutic applications in managing hyperlipidemia. Key findings from various research articles include:

- Inhibition of ApoB Secretion : In HepG2 cells, this compound effectively inhibited apoB secretion without affecting apoA-I secretion or overall lipid synthesis, indicating a selective action on specific pathways involved in lipoprotein metabolism .

- Impact on Hepatic Steatosis : Studies have shown that simultaneous inhibition of MTP and other lipid metabolic pathways can lead to decreased plasma cholesterol levels while also affecting hepatic triglyceride accumulation .

属性

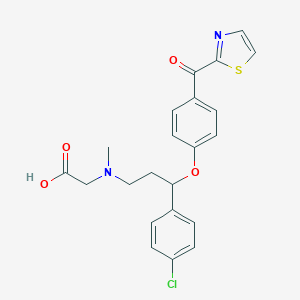

IUPAC Name |

N-[2-(1H-1,2,4-triazol-5-ylmethyl)-3,4-dihydro-1H-isoquinolin-6-yl]-2-[4-(trifluoromethyl)phenyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22F3N5O/c27-26(28,29)20-8-5-17(6-9-20)22-3-1-2-4-23(22)25(35)32-21-10-7-19-14-34(12-11-18(19)13-21)15-24-30-16-31-33-24/h1-10,13,16H,11-12,14-15H2,(H,32,35)(H,30,31,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNDIAFXQKOHFLV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3C4=CC=C(C=C4)C(F)(F)F)CC5=NC=NN5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How does CP-346086 interact with MTP and what are the downstream effects of this interaction?

A1: this compound exhibits potent inhibitory activity against both human and rodent MTP with an IC50 of 2.0 nM []. By inhibiting MTP, this compound disrupts the assembly and secretion of apolipoprotein B (apoB)-containing lipoproteins, primarily very low-density lipoprotein (VLDL), from both the liver and intestines [, ]. This inhibition leads to a significant reduction in plasma triglycerides and cholesterol levels [, ].

Q2: What is the impact of this compound on lipid metabolism in the liver and intestines?

A2: While this compound effectively lowers plasma lipids, it can lead to increased triglyceride accumulation in the liver and, depending on the timing of administration, the intestines []. This accumulation occurs because the inhibition of MTP prevents the assembly and secretion of triglyceride-rich lipoproteins from these organs []. Notably, administering this compound away from meals appears to mitigate intestinal triglyceride accumulation, suggesting a role of dietary fat intake in this process [].

Q3: Beyond its impact on lipid metabolism, does this compound affect other biological processes?

A3: Research suggests that this compound might indirectly influence the production of infectious hepatitis C virus (HCV) particles []. While this compound doesn't directly target HCV, it can inhibit apoE secretion at higher concentrations []. Since apoE is essential for HCV assembly, this indirect effect can subsequently suppress HCV particle formation [].

Q4: What is the significance of the finding that apoE, but not apoB, is required for HCV assembly?

A4: This finding highlights a specific dependency of HCV on apoE for its life cycle. this compound's ability to indirectly influence HCV assembly through apoE modulation opens avenues for investigating its potential role in combination therapies targeting HCV infection [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。